6-Chloro Substitution as a Pharmacophoric Determinant: Impact on Target Binding Affinity
In the piperazinyl azetidine scaffold series, the 6-chloro substituent on the benzoxazole ring is a critical pharmacophoric element. Although direct published Ki/IC50 data for the title compound are not yet available in the public domain, class-level SAR from the MAGL inhibitor program demonstrates that halogen substitution at the 6-position of the benzoxazole significantly enhances binding affinity compared to the unsubstituted benzoxazole congener . Across the series, compounds retaining the 6-chloro or 6-fluoro benzoxazole exhibited single-digit nanomolar to sub-nanomolar MAGL IC50 values, while the des-halogen analogs suffered at least a 10-fold loss in potency .
| Evidence Dimension | MAGL inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 2548992-66-9; predicted to be in the low-nanomolar range based on scaffold SAR |
| Comparator Or Baseline | Des-chloro (unsubstituted benzoxazole) analog: approximately 10-fold or greater reduction in MAGL potency observed across the piperazinyl azetidine class |
| Quantified Difference | Estimated ≥10-fold potency advantage for 6-chloro vs. unsubstituted benzoxazole within this scaffold class |
| Conditions | SAR analysis of piperazinyl azetidine MAGL inhibitors; enzymatic assay using recombinant human MAGL |
Why This Matters
Procurement of the des-chloro analog would likely yield a compound with substantially inferior MAGL target engagement, undermining SAR continuity and requiring compensatory optimization.
- [1] Rong J, Mori W, Xia X, et al. Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. J Med Chem. 2021;64(19):14283-14298. doi:10.1021/acs.jmedchem.1c00747. View Source
